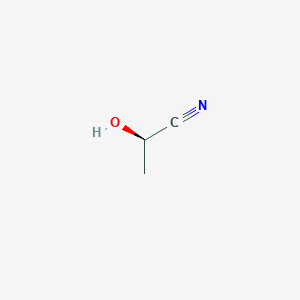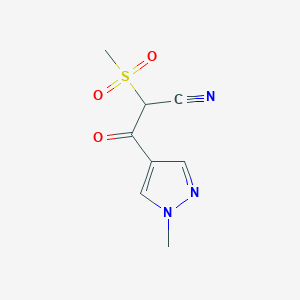
Dimethyl 2,5-diiodoterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-diiodoterephthalate is an aromatic compound characterized by the presence of two iodine atoms attached to a terephthalate backbone
Métodos De Preparación
Dimethyl 2,5-diiodoterephthalate can be synthesized through several methods. One common approach involves the reaction of dimethyl terephthalate with iodine and a suitable oxidizing agent. The reaction typically occurs in the presence of a catalyst, such as potassium iodide, under reflux conditions in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dimethyl 2,5-diiodoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Coupling Reactions: It can participate in transition metal-catalyzed coupling reactions to form new carbon-carbon bonds, useful in the synthesis of complex organic molecules.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-diiodoterephthalate has several scientific research applications:
Materials Science: It is used as a building block in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Flame Retardants: The compound is employed in the preparation of flame retardant materials due to its ability to form stable char layers during combustion.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which dimethyl 2,5-diiodoterephthalate exerts its effects depends on the specific application. In the context of flame retardants, the compound promotes the formation of a char layer, which acts as a barrier to heat and oxygen, thereby reducing flammability . In metal-organic frameworks, the iodine atoms facilitate halogen bonding, which stabilizes the structure and enhances sorption properties .
Comparación Con Compuestos Similares
Dimethyl 2,5-diiodoterephthalate can be compared with other halogenated terephthalates, such as:
Dimethyl 2,5-dibromoterephthalate: Similar in structure but with bromine atoms instead of iodine.
Dimethyl 2,5-dichloroterephthalate: Contains chlorine atoms and is used in different industrial applications due to its distinct chemical behavior.
This compound is unique due to the presence of iodine atoms, which confer specific reactivity and properties, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C10H8I2O4 |
|---|---|
Peso molecular |
445.98 g/mol |
Nombre IUPAC |
dimethyl 2,5-diiodobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H8I2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 |
Clave InChI |
YGKKMPPSWNTXJJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1I)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


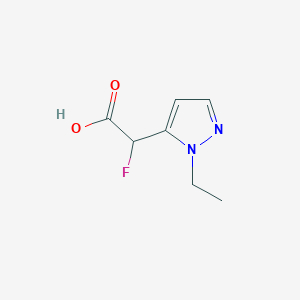
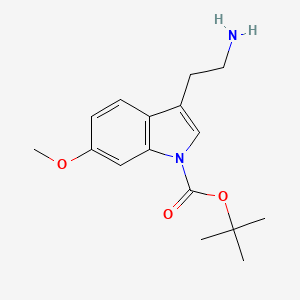
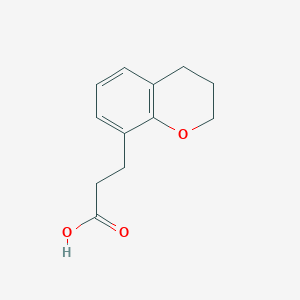

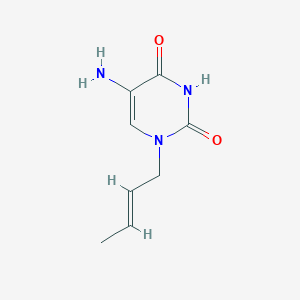
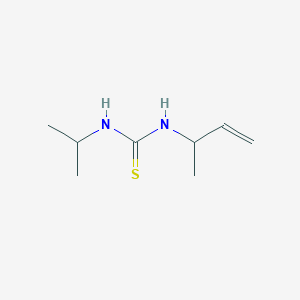
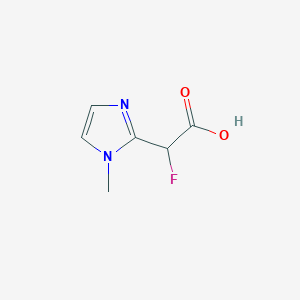

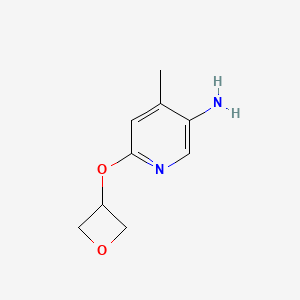
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
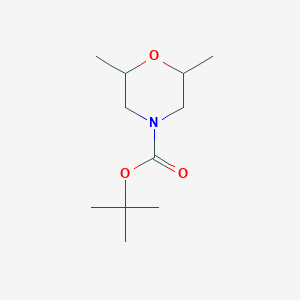
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
